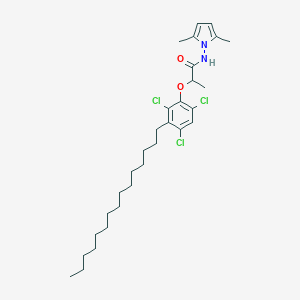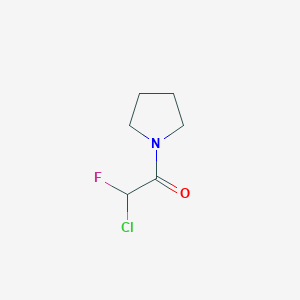
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone, also known as CFE, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CFE is a ketone that belongs to the class of alpha-haloketones and is known for its unique chemical properties.
Mecanismo De Acción
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone irreversibly binds to the active site of acetylcholine esterase and forms a covalent bond with the serine residue in the active site. This covalent bond prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which can have various effects on the nervous system.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has been shown to have a potent effect on the nervous system, leading to various biochemical and physiological effects. The increased concentration of acetylcholine in the synaptic cleft can lead to enhanced cholinergic neurotransmission, which can affect various physiological processes, including muscle contraction, heart rate, and cognitive function. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has also been shown to have an analgesic effect, as it can inhibit the breakdown of endogenous opioids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has several advantages for use in lab experiments, including its potency and selectivity for acetylcholine esterase. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone is also irreversible, which allows for long-lasting effects on cholinergic neurotransmission. However, 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone also has some limitations, including its toxicity and potential for non-specific effects on other enzymes.
Direcciones Futuras
There are several future directions for the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in scientific research. One potential direction is the development of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone analogs with improved potency and selectivity for acetylcholine esterase. Another direction is the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in the study of the role of cholinergic neurotransmission in various physiological and pathological processes, including Alzheimer's disease and pain management. Additionally, the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in combination with other compounds, such as opioids, may lead to the development of novel analgesic therapies.
Métodos De Síntesis
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone can be synthesized using various methods, including the reaction of 2-chloro-2-fluoroacetyl chloride with pyrrolidine in the presence of a base or the reaction of 2-chloro-2-fluoroacetophenone with pyrrolidine in the presence of a reducing agent. The yield of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Aplicaciones Científicas De Investigación
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has been widely used in scientific research as a tool to study the function of acetylcholine receptors. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone is a potent and selective irreversible inhibitor of acetylcholine esterase, which is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholine esterase, 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone increases the concentration of acetylcholine in the synaptic cleft, which leads to enhanced cholinergic neurotransmission.
Propiedades
Número CAS |
114020-91-6 |
|---|---|
Nombre del producto |
2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone |
Fórmula molecular |
C6H9ClFNO |
Peso molecular |
165.59 g/mol |
Nombre IUPAC |
2-chloro-2-fluoro-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C6H9ClFNO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2 |
Clave InChI |
CWLBXXIZARKKEL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C(F)Cl |
SMILES canónico |
C1CCN(C1)C(=O)C(F)Cl |
Sinónimos |
Pyrrolidine, 1-(chlorofluoroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
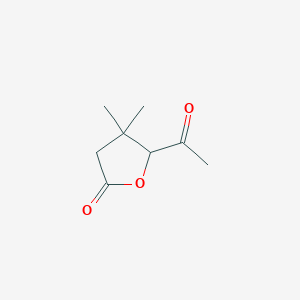
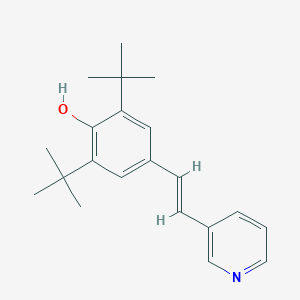
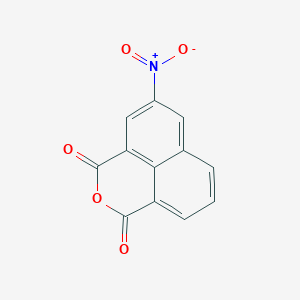
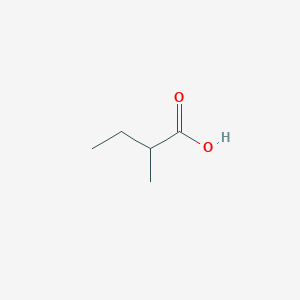
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
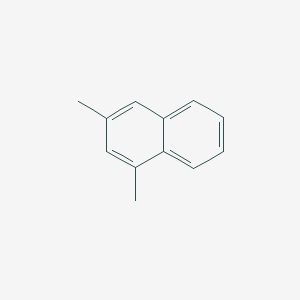
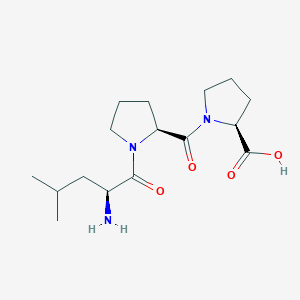
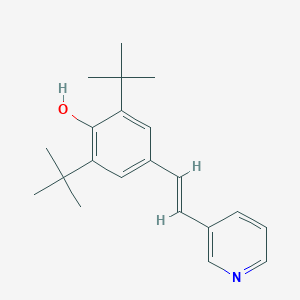

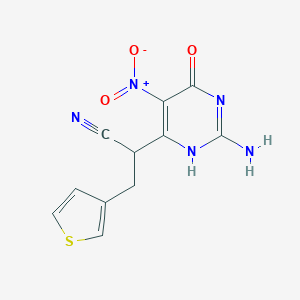
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
